Thymol Blue sodium salt
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Overview
Description
Mechanism of Action
Target of Action
Thymol Blue sodium salt is primarily used as a pH indicator . Its primary targets are therefore the hydrogen ions (H+) in a solution, which determine the pH level .
Mode of Action
The interaction of this compound with its targets (hydrogen ions) results in a color change that indicates the pH of the solution . This compound transitions from red to yellow at pH 1.2–2.8 and from yellow to blue at pH 8.0–9.6 .
Biochemical Pathways
Instead, it is used to indicate changes in pH, which can reflect ionization in multi-component drug formulations . Changes in pH can have downstream effects
Biochemical Analysis
Biochemical Properties
Thymol Blue sodium salt is primarily used as a pH indicator, with visual transition intervals of pH 1.2 (red) to pH 2.8 (yellow), and pH 8.0 (yellow) to pH 9.2 (blue) . It is used to indicate changes in pH to reflect ionization in multi-component drug formulations .
Cellular Effects
Thymol, a major compound of thyme species, has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . Thymol has been shown to improve salinity tolerance in tobacco by increasing the sodium ion efflux and enhancing the content of nitric oxide and glutathione .
Molecular Mechanism
Thymol has been shown to block voltage-activated sodium channels in stably transfected HEK 293 cells expressing α-subunit of rat brain IIA or hSkM1 sodium channels . This is attributed to its antinociceptive and anesthetic properties .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound under normal conditions .
Dosage Effects in Animal Models
It has shown promising therapeutic potential, pharmacological properties, and molecular mechanisms in preclinical studies .
Metabolic Pathways
Thymol, a major compound in thyme species, has been shown to have various effects on metabolic pathways .
Subcellular Localization
As a pH indicator, it is likely to be found wherever pH changes occur within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thymol Blue sodium salt can be synthesized by dissolving sodium hydroxide in distilled water and slowly adding thymol blue into the alkaline solution. The mixture is stirred at a temperature between 70 and 90 degrees Celsius for 1.5 to 3 hours. After filtration, a purple-red liquid is obtained, which is then concentrated to yield dark green crystallized sodium salt .
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves precise control of temperature and pH to ensure consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: Thymol Blue sodium salt primarily undergoes ionization reactions due to its role as a pH indicator. It can also form complexes with metal ions such as lead (II) and cadmium (II) .
Common Reagents and Conditions:
Ionization: this compound ionizes in the presence of acids and bases, changing color based on the pH of the solution.
Complex Formation: It reacts with metal ions in the presence of a nitrogen atmosphere to form stable complexes.
Major Products:
Ionization: The major products are the protonated and deprotonated forms of this compound, which exhibit different colors.
Complex Formation: The major products are the metal ion complexes of this compound.
Scientific Research Applications
Thymol Blue sodium salt is extensively used in various scientific fields due to its pH indicator properties:
Comparison with Similar Compounds
Thymol Blue sodium salt is unique among pH indicators due to its distinct color transitions over a wide pH range. Similar compounds include:
Bromothymol Blue: Transitions from yellow to blue over a pH range of 6.0 to 7.6.
Phenolphthalein: Transitions from colorless to pink over a pH range of 8.2 to 10.0.
Methyl Orange: Transitions from red to yellow over a pH range of 3.1 to 4.4.
This compound’s broader pH range and distinct color changes make it particularly useful for applications requiring precise pH measurements across both acidic and basic conditions.
Properties
CAS No. |
62625-21-2 |
---|---|
Molecular Formula |
C27H30NaO5S |
Molecular Weight |
489.6 g/mol |
IUPAC Name |
sodium;4-[3-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-5-methyl-2-propan-2-ylphenolate |
InChI |
InChI=1S/C27H30O5S.Na/c1-15(2)19-13-22(17(5)11-24(19)28)27(21-9-7-8-10-26(21)33(30,31)32-27)23-14-20(16(3)4)25(29)12-18(23)6;/h7-16,28-29H,1-6H3; |
InChI Key |
HVGAACYQDSQPEM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)[O-])C(C)C)C(C)C)O.[Na+] |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O.[Na] |
62625-21-2 | |
Related CAS |
76-61-9 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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